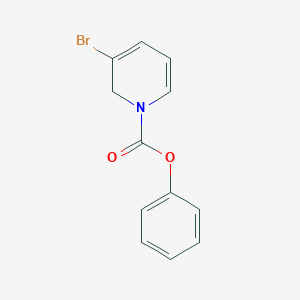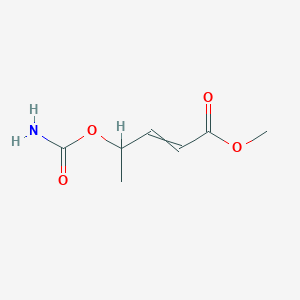
Methyl 4-(carbamoyloxy)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(carbamoyloxy)pent-2-enoate is an organic compound with a unique structure that includes both ester and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(carbamoyloxy)pent-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxy-2-pentenoate with an isocyanate under mild conditions. The reaction typically proceeds at room temperature and can be catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(carbamoyloxy)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or carbamate groups under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or carbamates, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(carbamoyloxy)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(carbamoyloxy)pent-2-enoate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that interact with enzymes or receptors. The pathways involved may include esterases and carbamate hydrolases, which facilitate the breakdown of the compound into its active forms .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-pentenoate: A precursor in the synthesis of methyl 4-(carbamoyloxy)pent-2-enoate.
Ethyl 4-(carbamoyloxy)pent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(carbamoyloxy)but-2-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to its combination of ester and carbamate functional groups, which provide versatile reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
CAS No. |
94944-18-0 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 4-carbamoyloxypent-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(12-7(8)10)3-4-6(9)11-2/h3-5H,1-2H3,(H2,8,10) |
InChI Key |
ATZBOVFCGNYIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)OC)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
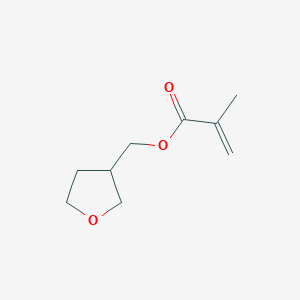
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
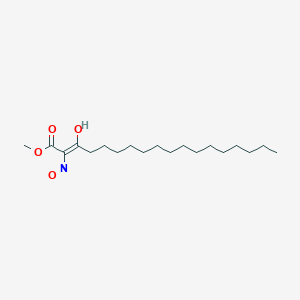
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
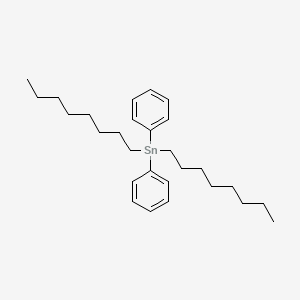
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
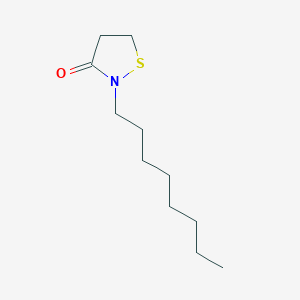
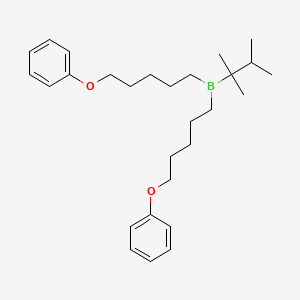
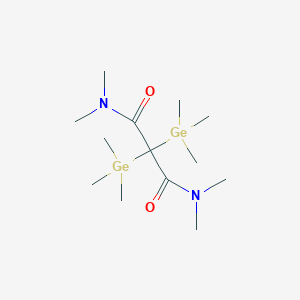
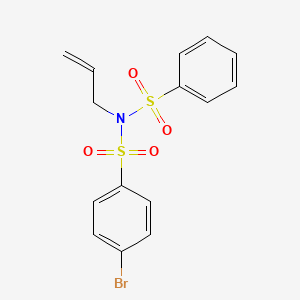
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
